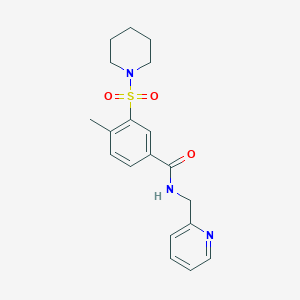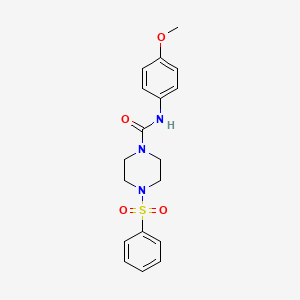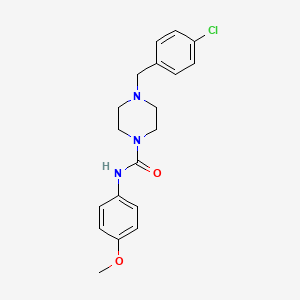
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent and selective inhibitor of a specific protein target, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of a specific protein target. This protein target is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this protein target, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can disrupt these cellular processes and potentially lead to the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been extensively studied. It has been found to have potent inhibitory activity against the protein target, which can lead to the disruption of cellular processes. This disruption can lead to various biochemical and physiological effects, including cell death, inhibition of cell growth, and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its potency and selectivity. It is a highly specific inhibitor of a specific protein target, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to carefully evaluate the toxicity of this compound before using it in lab experiments.
Future Directions
There are many future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide. One direction is to study its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and evaluate its safety for use in humans. Additionally, further research can be done to optimize the synthesis method of this compound and improve its potency and selectivity.
Synthesis Methods
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves several steps. The first step is the reaction of 4-methylbenzoyl chloride with pyridine-2-methanol to form 4-methylbenzoylpyridin-2-ylmethanol. The second step is the reaction of 4-methylbenzoylpyridin-2-ylmethanol with piperidine and sulfuric acid to form 4-methyl-3-(piperidin-1-ylsulfonyl)benzoylpyridin-2-ylmethanol. The final step is the reaction of 4-methyl-3-(piperidin-1-ylsulfonyl)benzoylpyridin-2-ylmethanol with thionyl chloride to form 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide.
Scientific Research Applications
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied in the field of medicinal chemistry. It has been found to be a potent and selective inhibitor of a specific protein target, which makes it a promising candidate for the treatment of various diseases. Some of the diseases that have been studied include cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-16(19(23)21-14-17-7-3-4-10-20-17)13-18(15)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFZIGJYDSRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}-2-methylphenol](/img/structure/B5312846.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)
![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)
